molecular formula C13H22N2O5S B3016903 2-O-Tert-butyl 8-O-methyl 5-imino-5-oxo-5lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate CAS No. 2287274-15-9

2-O-Tert-butyl 8-O-methyl 5-imino-5-oxo-5lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate

Cat. No. B3016903
CAS RN: 2287274-15-9
M. Wt: 318.39
InChI Key: OFQRKFYGQPKCEU-UHFFFAOYSA-N
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Description

  • IUPAC Name : 2-(tert-butyl) 8-methyl 5-amino-5lambda6-thia-2-azaspiro[3.4]oct-5-ene-2,8-dicarboxylate 5-oxide .
  • Molecular Formula : C₁₃H₂₂N₂O₅S .
  • Molecular Weight : 318.39 g/mol .
  • Physical Form : Powder .
  • Storage Temperature : 4°C .
  • Purity : 95% .


Molecular Structure Analysis

The molecular structure of 2-O-Tert-butyl 8-O-methyl 5-imino-5-oxo-5lambda6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate consists of a spirocyclic system with a thia-azaspiro backbone. The tert-butyl and methyl groups contribute to its steric properties .

Scientific Research Applications

Photochemical and Thermal Rearrangement of Oxaziridines

The compound's application in photochemical and thermal rearrangements of oxaziridines is highlighted. Lattes et al. (1982) demonstrated the photochemical conversion of oximes via photo-Beckmann rearrangement, which helps in understanding the stereoelectronic theory in such reactions (Lattes et al., 1982).

Synthesis in Drug Discovery

Li et al. (2013) describe the synthesis of novel thia/oxa-azaspiro[3.4]octanes, including this compound, as multifunctional modules for drug discovery. This indicates its potential role in developing diverse and structurally novel pharmaceutical agents (Li, Rogers-Evans, & Carreira, 2013).

Reaction with N,N-dimethylformamide Dimethyl Acetal

Moskalenko and Boev (2012) explored the reaction of a similar compound with N,N-dimethylformamide dimethyl acetal, demonstrating its reactivity and potential for creating biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

Synthesis and Molecular Structure Analysis

Moriguchi et al. (2014) synthesized a related compound as a cyclic amino acid ester and analyzed its molecular structure through X-ray diffraction, contributing to the understanding of its structural properties (Moriguchi et al., 2014).

Building Block for Cyclopropyl-Containing Amino Acids

Limbach et al. (2009) utilized a similar compound as a versatile building block for creating cyclopropyl-containing amino acids, highlighting its utility in synthesizing complex organic structures (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

NMR Spectroscopy for Absolute Configuration Assignment

Jakubowska et al. (2013) employed NMR spectroscopy to determine the absolute configurations of a related compound, showcasing the compound's role in advancing analytical chemistry techniques (Jakubowska, Sowa, Żylewski, & Kulig, 2013).

Synthesis of Bifunctional Derivatives

Meyers et al. (2009) described synthetic routes for related bifunctional derivatives, underlining the compound's significance in accessing new chemical spaces for potential applications (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

properties

IUPAC Name

2-O-tert-butyl 8-O-methyl 5-imino-5-oxo-5λ6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5S/c1-12(2,3)20-11(17)15-7-13(8-15)9(10(16)19-4)5-6-21(13,14)18/h9,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQRKFYGQPKCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CCS2(=N)=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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